molecular formula C8H8O3 B13814498 cis-3-(Hydroxymethylene)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one

cis-3-(Hydroxymethylene)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one

Cat. No.: B13814498
M. Wt: 152.15 g/mol
InChI Key: QLKSEXJFLVWAOY-NRMOTYEGSA-N
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Description

cis-3-(Hydroxymethylene)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one is a heterocyclic compound with a unique structure that includes a furan ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-(Hydroxymethylene)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one can be achieved through various methods. One efficient approach involves the use of a metal-free one-flask synthesis. This method integrates cyclopropanation, Cloke-Wilson rearrangement, and elimination of HCl in a single flask to yield the desired product in moderate to good yields . The reaction typically employs 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones as starting materials, with BF3·Et2O as a mediator .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and efficient synthesis are likely to be applied. This includes the use of environmentally friendly reagents, mild reaction conditions, and scalable processes to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

cis-3-(Hydroxymethylene)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 1,4-dicarbonyl compounds.

    Reduction: Corresponding alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

cis-3-(Hydroxymethylene)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-3-(Hydroxymethylene)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one involves its interaction with molecular targets through various pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes . The compound’s unique structure allows it to engage in specific interactions with biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Furan: A simpler heterocyclic compound with a five-membered ring containing one oxygen atom.

    Tetrahydrofuran: A saturated analog of furan with a fully hydrogenated ring.

    Benzofuran: A fused ring compound with a benzene ring attached to a furan ring.

Uniqueness

cis-3-(Hydroxymethylene)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

(3Z,3aR,6aR)-3-(hydroxymethylidene)-4,6a-dihydro-3aH-cyclopenta[b]furan-2-one

InChI

InChI=1S/C8H8O3/c9-4-6-5-2-1-3-7(5)11-8(6)10/h1,3-5,7,9H,2H2/b6-4-/t5-,7-/m1/s1

InChI Key

QLKSEXJFLVWAOY-NRMOTYEGSA-N

Isomeric SMILES

C1C=C[C@@H]2[C@H]1/C(=C/O)/C(=O)O2

Canonical SMILES

C1C=CC2C1C(=CO)C(=O)O2

Origin of Product

United States

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